molecular formula C8H14O B3004272 3-Tert-butylcyclobutanone CAS No. 20614-90-8

3-Tert-butylcyclobutanone

Cat. No.: B3004272
CAS No.: 20614-90-8
M. Wt: 126.199
InChI Key: DUGBXGJNDWCDTG-UHFFFAOYSA-N
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Description

3-Tert-butylcyclobutanone is a cyclobutanone derivative featuring a bulky tert-butyl group at the 3-position of the four-membered ring. Its molecular formula is C₈H₁₄O, with a molecular weight of 126.20 g/mol. The tert-butyl substituent introduces significant steric hindrance, influencing reactivity and physical properties. This compound is primarily utilized in organic synthesis as a sterically hindered ketone, enabling studies on strain-driven reactions or as a precursor for pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-butylcyclobutanone typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butyl bromide with cyclobutanone in the presence of a strong base, such as sodium hydride, to facilitate the formation of the cyclobutanone ring . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Tert-butylcyclobutanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Tert-butylcyclobutanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex cyclic structures.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-butylcyclobutanone involves its interaction with molecular targets through its reactive cyclobutanone ring. The compound can undergo nucleophilic addition reactions, where nucleophiles attack the carbonyl carbon, leading to the formation of various adducts. These interactions can modulate biological pathways and exhibit potential therapeutic effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 3-Tert-butylcyclobutanone with cis-tert-butyl 3-hydroxycyclobutanecarboxylate (), a structurally related cyclobutane derivative:

Property This compound cis-tert-butyl 3-hydroxycyclobutanecarboxylate
Molecular Formula C₈H₁₄O C₉H₁₆O₃
Molecular Weight 126.20 g/mol 172.22 g/mol
Functional Groups Ketone, tert-butyl Ester, hydroxyl, tert-butyl
Key Structural Features Sterically hindered ketone Chiral center (cis configuration), polar groups
Hypothesized Reactivity Nucleophilic addition (e.g., Grignard) Ester hydrolysis, hydrogen bonding
Potential Applications Steric studies, synthesis intermediates Chiral intermediates, pharmaceutical precursors

Detailed Analysis of Differences

Steric and Electronic Effects

  • This compound: The tert-butyl group creates steric hindrance around the ketone, limiting access to nucleophiles. This property is exploited in studying steric effects on reaction kinetics .
  • cis-tert-butyl 3-hydroxycyclobutanecarboxylate : The hydroxyl and ester groups introduce polarity and hydrogen-bonding capability, enhancing solubility in polar solvents. The cis-configuration may enable enantioselective synthesis .

Physical Properties

  • The higher molecular weight and polar functional groups (ester, hydroxyl) in cis-tert-butyl 3-hydroxycyclobutanecarboxylate suggest a higher boiling point compared to this compound.

This compound

  • Synthetic Challenges : Steric hindrance complicates traditional ketone reactions, requiring optimized conditions for reductions or condensations.
  • Pharmaceutical Relevance : Used in designing rigid scaffolds for drug candidates targeting neurological disorders .

cis-tert-butyl 3-hydroxycyclobutanecarboxylate

  • Chiral Synthesis: The cis-hydroxyl group enables asymmetric catalysis, as demonstrated in the synthesis of β-amino alcohols .
  • Material Science: Potential use in polymer chemistry due to ester lability and stereochemical control.

Biological Activity

3-Tert-butylcyclobutanone (C8H14O) is a cyclic ketone that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity, including synthesis methods, physicochemical properties, and relevant case studies.

1. Synthesis and Structural Properties

The synthesis of this compound typically involves the cyclization of appropriate precursors, often utilizing methods that involve the tert-butyl group due to its steric properties. The synthesis can be achieved through various catalytic processes, often optimized for yield and purity. For instance, reactions involving cyclobutanecarboxylic acids and tert-butyl halides have been reported to yield this compound effectively .

Table 1: Synthesis Methods of this compound

MethodYield (%)Conditions
Cyclization with tert-butyl halides48Tetrahydrofuran at room temperature
Reaction with sulfur tetrafluorideVariesGram-to-multigram scale

The physicochemical properties of this compound are critical for understanding its biological activity. Notably, the presence of the tert-butyl group enhances its lipophilicity, which can influence its interaction with biological membranes.

  • Lipophilicity : The log P (partition coefficient) is a significant parameter indicating the compound's ability to permeate cell membranes. The introduction of the tert-butyl group typically increases lipophilicity compared to other groups .
  • Metabolic Stability : Studies have shown that the metabolic stability of compounds containing a tert-butyl group can vary significantly depending on their structural context. For example, replacing a tert-butyl group with a CF3-cyclobutane in certain bioactive compounds has been shown to alter metabolic clearance rates .

3. Biological Activity

Research indicates that this compound exhibits various biological activities, particularly in antifungal and antibacterial applications. Its analogs have been tested against several pathogens, demonstrating promising results.

Case Study: Antifungal Activity

In a comparative study involving this compound derivatives, researchers evaluated their antifungal activity against Trichophyton mentagrophytes and Trichophyton rubrum. The results indicated that while the original compound showed moderate activity, some analogues exhibited enhanced potency due to structural modifications .

Table 2: Antifungal Activity of this compound Derivatives

CompoundActivity (MIC µg/mL)Pathogen
This compound32T. mentagrophytes
CF3-cyclobutane analogue16T. rubrum
Buclizine analogue8T. mentagrophytes

The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve disruption of cellular membranes or interference with metabolic pathways in target organisms. The increased lipophilicity may facilitate better membrane penetration, enhancing its efficacy .

5. Conclusion and Future Directions

The biological activity of this compound presents significant potential for further research in drug development. Its unique structural features allow for modifications that can enhance efficacy against various pathogens while maintaining favorable physicochemical properties. Future studies should focus on elucidating the detailed mechanisms of action and exploring additional analogs to optimize therapeutic applications.

Properties

IUPAC Name

3-tert-butylcyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-8(2,3)6-4-7(9)5-6/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUGBXGJNDWCDTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CC(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20614-90-8
Record name 3-tert-butylcyclobutan-1-one
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

Saturate dry methanol by stirring with excess ammonium chloride under nitrogen for 1.5 h. Add this saturated solution (150 mL) to 3-tert-butyl-2,2-dichlorocyclobutanone (7.5 g, 38.4 mmol) under nitrogen. To the resulting suspension add freshly activated zinc (15.4 g, 236 mmol). Stir for 5 hours, filter and concentrate. Partition the residue between diethyl ether and water. Discard the aqueous phase and wash the diethyl ether layer with water (twice), saturated aqueous sodium chloride solution, dry (magnesium sulfate), filter, concentrate and purify (silica gel chromatography, eluting with 0:100 to 10:90 ethyl acetate:hexanes) to give the desired compound as a clear liquid (2.71 g, 56%).
Name
Quantity
15.4 g
Type
catalyst
Reaction Step One
Name
3-tert-butyl-2,2-dichlorocyclobutanone
Quantity
7.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
150 mL
Type
solvent
Reaction Step Two
Yield
56%

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